4-benzyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol

Description

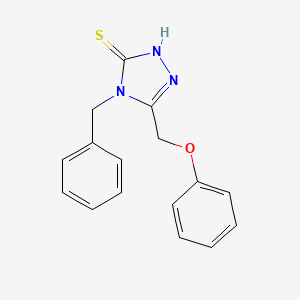

4-Benzyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol is a triazole derivative characterized by a benzyl group at position 4, a phenoxymethyl group at position 5, and a thiol (-SH) group at position 3 of the triazole core. Its molecular formula is C₁₆H₁₅N₃OS, with a molecular weight of 297.38 g/mol (CAS: 309734-79-0) .

Properties

IUPAC Name |

4-benzyl-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3OS/c21-16-18-17-15(12-20-14-9-5-2-6-10-14)19(16)11-13-7-3-1-4-8-13/h1-10H,11-12H2,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBSDNTVPHQQNPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=NNC2=S)COC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting with the formation of the triazole ring. One common method includes the reaction of benzylamine with phenol derivatives under specific conditions to form the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps to remove any impurities and by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Employing reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Reactions with halogens or other electrophiles under controlled conditions.

Major Products Formed:

Oxidation may yield sulfonic acids or sulfoxides.

Reduction can produce thioethers or thiols.

Substitution reactions can result in halogenated derivatives or other substituted triazoles.

Scientific Research Applications

4-Benzyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol is a chemical compound featuring a benzyl group, a phenoxymethyl group, and a triazole ring with a thiol group. It has potential applications across various scientific disciplines.

Scientific Research Applications

- Chemistry This compound is used in organic synthesis and serves as a building block for creating more complex molecules.

- Biology It can be employed as a probe or inhibitor in biological studies, especially in enzyme research.

- Medicine This compound has uses in medicinal chemistry because of its potential biological activities.

- Industry It can be utilized in the production of materials, coatings, and other industrial products.

Chemical Reactions

This compound can undergo various chemical reactions:

- Oxidation Using oxidizing agents such as hydrogen peroxide or potassium permanganate. Oxidation may yield sulfonic acids or sulfoxides.

- Reduction Employing reducing agents like sodium borohydride or lithium aluminum hydride. Reduction can produce thioethers or thiols.

- Substitution Reactions with halogens or other electrophiles under controlled conditions. Substitution reactions can result in halogenated derivatives or other substituted triazoles.

Mechanism of Action

The mechanism by which 4-Benzyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological or chemical changes. The exact mechanism would need to be determined through detailed studies and experiments.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Triazole-Thiol Derivatives

The following table summarizes key structural features, biological activities, and research findings for 4-benzyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol and related compounds:

Key Observations:

Substituent Effects on Activity: Electron-donating groups (e.g., -NH₂, phenoxymethyl) correlate with enhanced antioxidant activity in triazole-thiols . The phenoxymethyl group in the target compound may similarly improve radical scavenging. Halogenated or nitro groups (e.g., -Cl, -I, -NO₂) enhance antibacterial and antiviral potency, as seen in Schiff base derivatives . Schiff base formation (e.g., fluorobenzylidene, nitrobenzylidene) improves antimicrobial activity by enabling interactions with bacterial enzymes or viral targets .

- Schiff base condensation: Reacting 4-amino-triazole-3-thiols with aldehydes (e.g., 4-phenoxybenzaldehyde) in ethanol/AcOH .

- Alkylation : Substituting thiol groups with halides under basic conditions .

Biological Performance: Antibacterial activity: Derivatives with nitro or halogen substituents (e.g., 4-iodophenyl, 4-chlorophenyl) show MIC values comparable to ampicillin .

Biological Activity

4-Benzyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol (CAS Number: 309734-79-0) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 297.38 g/mol. The compound features a triazole ring with a thiol group, which is essential for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : It may inhibit specific enzymes involved in disease processes, particularly in cancer and infectious diseases.

- Antimicrobial Activity : The thiol group plays a crucial role in the antimicrobial properties by disrupting bacterial cell walls or interfering with metabolic processes.

- Antiviral Properties : Similar compounds have shown efficacy against viral infections by inhibiting viral replication mechanisms.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. For example:

- In vitro Studies : Compounds similar to this compound were tested against various pathogens. Results indicated effective inhibition against Gram-positive and Gram-negative bacteria, with some compounds showing comparable activity to standard antibiotics like streptomycin .

| Compound Name | MIC (µg/mL) | Activity Against |

|---|---|---|

| This compound | TBD | Various bacteria |

| Bifonazole | TBD | Fungal infections |

| Streptomycin | TBD | Gram-negative bacteria |

Anticancer Activity

The anticancer potential of this compound has also been explored:

- Cell Line Studies : In vitro assays using human colon cancer (HCT116) cell lines showed that certain triazole derivatives exhibited high anticancer activity. For instance, one derivative demonstrated an IC50 value of 4.363 µM compared to doxorubicin .

Case Studies

Several case studies have highlighted the therapeutic potential of triazole derivatives:

- Case Study 1 : A study evaluated the effects of various triazole compounds on Mycobacterium bovis BCG. The most potent compound had an MIC value of 31.25 µg/mL .

- Case Study 2 : Research into the antiviral properties revealed that certain triazoles could inhibit viral replication in cell cultures, indicating potential as antiviral agents .

Comparative Analysis

When compared to other related compounds such as 4-methyl and 4-ethyl derivatives of triazole-thiols, this compound exhibited unique biological properties that may enhance its applicability in therapeutic settings.

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | High | Moderate to High |

| 4-Methyl derivative | Moderate | Low |

| 4-Ethyl derivative | Low | Moderate |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-benzyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol, and how can reaction conditions be optimized for higher yields?

- Methodology :

- Cyclization of precursors : Start with hydrazine derivatives (e.g., substituted benzyl hydrazines) and isothiocyanates. React in ethanol or dimethylformamide (DMF) under reflux (60–100°C) with a base (e.g., triethylamine) to facilitate cyclization .

- Condensation reactions : Use aldehydes (e.g., phenoxyacetaldehyde) and thiosemicarbazides under acidic or basic conditions, followed by oxidative cyclization with hydrogen peroxide .

- Optimization : Increase yields by adjusting solvent polarity (e.g., ethanol vs. DMF), temperature control (±5°C tolerance), and catalyst selection (e.g., triethylamine vs. pyridine). Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodology :

- Structural confirmation : Use FTIR to identify thiol (-SH) stretches (~2500 cm⁻¹) and triazole ring vibrations (1600–1500 cm⁻¹) .

- Purity assessment : Employ HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis (C, H, N, S) to verify stoichiometry .

- Advanced characterization : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to resolve benzyl and phenoxymethyl proton environments. Mass spectrometry (LC-MS/HRMS) for molecular ion confirmation .

Q. What are the primary biological activities reported for similar triazole-thiol derivatives?

- Methodology :

- Antioxidant activity : Screen using DPPH radical scavenging assays (1 × 10⁻³–10⁻⁴ M in ethanol, measure absorbance at 517 nm). Derivatives with electron-donating groups (e.g., -OCH₃) show enhanced activity .

- Antimicrobial potential : Test against Gram-positive/negative bacteria (MIC assays, 24–48 hr incubation). Thiophene-substituted analogs exhibit broad-spectrum activity .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Chlorinated derivatives show IC₅₀ values <10 µM due to enhanced membrane permeability .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data interpretation for triazole-thiol derivatives?

- Methodology :

- Case study : If NMR shows unexpected splitting in benzyl protons, consider dynamic effects (e.g., hindered rotation) or tautomerism (thione-thiol equilibrium). Use variable-temperature NMR to confirm .

- Contradictory FTIR peaks : Compare with computational spectra (DFT calculations, B3LYP/6-31G* basis set) to assign ambiguous vibrations .

- Validation : Cross-reference with X-ray crystallography (if crystals are obtainable) to resolve bond-length ambiguities .

Q. What strategies are employed to establish structure-activity relationships (SAR) for this compound’s bioactivity?

- Methodology :

- Substituent variation : Synthesize analogs with halogen (-Cl, -Br), alkyl (-CH₃), or aryl (phenyl, thiophene) groups at the 4- and 5-positions. Test bioactivity to identify pharmacophores .

- Quantitative SAR (QSAR) : Use molecular descriptors (logP, polar surface area) and regression models to correlate substituent effects with IC₅₀ or EC₅₀ values .

- Mechanistic probes : Introduce fluorescent tags (e.g., dansyl groups) to track cellular uptake via confocal microscopy .

Q. How do computational methods like molecular docking enhance understanding of its mechanism of action?

- Methodology :

- Target identification : Dock the compound into active sites of enzymes (e.g., COX-2, urease) using AutoDock Vina. Prioritize targets with binding energies <−7 kcal/mol .

- Dynamic simulations : Run MD simulations (GROMACS, 100 ns) to assess stability of ligand-protein complexes. Analyze RMSD and hydrogen-bond occupancy .

- ADME prediction : Use SwissADME to predict bioavailability, BBB permeability, and CYP450 interactions. Optimize lead compounds for reduced hepatotoxicity .

Data Contradiction Analysis Example

- Issue : Conflicting reports on antifungal activity of 4-benzyl analogs.

- Resolution :

- Variable testing protocols : Standardize MIC assays using CLSI guidelines (e.g., RPMI-1640 media, 48 hr incubation) .

- Strain specificity : Re-test against Candida albicans (ATCC 90028) and Aspergillus fumigatus (ATCC 204305) to confirm cross-species efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.